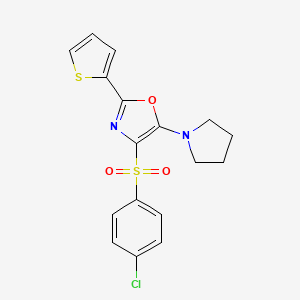

4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)23-15(19-16)14-4-3-11-24-14/h3-8,11H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPPCOSGYBNKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the thiophene and sulfonyl groups. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of appropriate precursors under controlled conditions to form the desired oxazole ring.

Suzuki-Miyaura Cross-Coupling: This method can be used to introduce the chlorophenyl group via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring.

Substitution Reactions: Substitution at various positions on the rings can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced pyrrolidine derivatives, and substituted oxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those containing the oxazole ring. For instance, derivatives of 4-(4-Chlorophenyl)sulfonylbenzoic acid have shown promising antimicrobial activity against various bacterial strains. The presence of the chlorophenyl and sulfonamide groups enhances the compound's efficacy against Gram-positive bacteria .

Anticancer Potential

Research has demonstrated that compounds similar to 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole exhibit cytotoxic effects against several cancer cell lines. A study involving sulfonamide derivatives reported significant activity against human liver cancer cells, indicating potential for development as anticancer agents . The mechanism of action often involves apoptosis induction in cancer cells.

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. The incorporation of the oxazole ring may enhance these effects, making derivatives like 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole candidates for treating inflammatory diseases .

Synthesis of Novel Heterocycles

This compound serves as a precursor in the synthesis of various heterocyclic compounds with anticipated biological activities. The versatile reactivity of the pyrrolidine and sulfonamide functionalities allows for the development of new drugs targeting multiple therapeutic areas .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Oxazole Family

The compound shares structural similarities with thiazole derivatives such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in and ). Key differences include:

- Core Heterocycle : The target compound contains an oxazole ring, whereas Compound 4 has a thiazole core. Oxazoles generally exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to nucleophilic attack.

- Substituents : Both compounds feature halogenated aryl groups (4-chlorophenyl vs. 4-fluorophenyl), but the sulfonyl group in the target compound is absent in Compound 3. Sulfonyl groups often enhance hydrophilicity and target binding via hydrogen bonding .

Functional Group Variations

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid () provides another comparison point:

- Carboxylic Acid vs. Sulfonyl Group : The carboxylic acid in this thiazole derivative introduces acidity (pKa ~4–5), whereas the sulfonyl group in the target compound is less acidic but more electronegative, influencing solubility and intermolecular interactions.

- Pyrrolidine vs. Pyrrole : The target compound’s pyrrolidine substituent is saturated, offering rotational flexibility, while the pyrrole group in is aromatic, enabling π-stacking but limiting conformational freedom .

Crystallographic and Conformational Insights

Compounds 4 and 5 in and are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound likely adopts similar planar conformations, as observed in these analogues, but its sulfonyl group may introduce steric or electronic effects that alter crystal packing. For example, the sulfonyl group’s bulkiness could disrupt the perpendicular orientation of aryl groups seen in Compound 4 .

Research Implications and Gaps

- The sulfonyl group may improve bioavailability compared to non-sulfonated analogues.

- The oxazole core could offer greater metabolic stability than thiazole-based derivatives. Further studies using computational tools (e.g., Multiwfn for electron density analysis, ) and experimental assays are needed to validate these hypotheses.

Biological Activity

The compound 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological properties, and pharmacological applications of this compound, drawing on various research studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The structural characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3O2S |

| Molecular Weight | 327.81 g/mol |

| Melting Point | 115 - 116 °C |

| Yield | 83% |

| IR (KBr) | 3070 (C-H aromatic), 1696 (C=O) |

| NMR (DMSO-d6) | δ = 1.87 (CH₂), 7.65 (Ar-H) |

Biological Activity

The biological activity of 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole has been investigated across various studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It was found to be a potent inhibitor of urease, with some derivatives showing IC50 values as low as . This suggests potential applications in treating urease-related disorders.

Anticancer Properties

In the context of cancer treatment, compounds with similar structures have been reported to possess anti-human liver cancer activities. The mechanism involves the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Antibacterial Efficacy : A study conducted on synthesized derivatives showed that specific modifications to the sulfonamide group enhanced antibacterial activity against resistant strains .

- Cancer Chemotherapy : The compound's structural analogs were tested in different cancer cell lines, demonstrating significant cytotoxic effects and highlighting its potential as a lead compound for further drug development .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Docking studies reveal that the compound binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cellular Uptake : The presence of pyrrolidine enhances cellular uptake, facilitating its action within target cells.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Use DMF for high solubility of intermediates.

- Catalysts : Add catalytic iodine to enhance electrophilic substitution efficiency .

- Yield Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) or HPLC .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Determine absolute configuration and bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₆ClN₂O₃S₂: 429.02) .

Advanced: How can computational methods like DFT or wavefunction analysis (Multiwfn) elucidate electronic properties and noncovalent interactions?

Methodological Answer:

- DFT Calculations :

- Multiwfn Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.